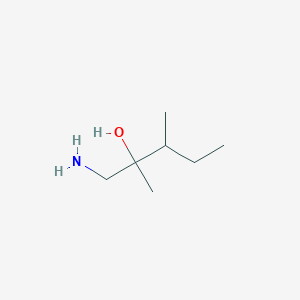

1-Amino-2,3-dimethylpentan-2-ol

Übersicht

Beschreibung

1-Amino-2,3-dimethylpentan-2-ol is an organic compound with the molecular formula C7H17NO. It has a molecular weight of 131.22 . The compound is a liquid at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H17NO/c1-4-6(2)7(3,9)5-8/h6,9H,4-5,8H2,1-3H3 . This compound contains a total of 25 bonds, including 8 non-H bonds, 3 rotatable bonds, 1 primary amine (aliphatic), 1 hydroxyl group, and 1 tertiary alcohol .Physical and Chemical Properties Analysis

This compound is a liquid at room temperature .Wissenschaftliche Forschungsanwendungen

Conformational Analysis

- Crystal Structures and Conformations : The structural and conformational properties of 2-amino-N-(dimethylphenoxyethyl)propan-1-ol derivatives, including 1-Amino-2,3-dimethylpentan-2-ol, have been elucidated through X-ray diffraction analysis. These studies provide insights into the molecular arrangements and hydrogen-bonded chains and rings in the crystal packing of these compounds (Nitek et al., 2020).

Pharmaceutical Research

- Cardioselectivity of Beta-Adrenoceptor Blocking Agents : Research on the affinity of various 1-[(4-hydroxyphenethyl)amino]-3-(aryloxy)propan-2-ols to beta 1- and beta-2-adrenoceptors indicates significant cardioselectivity, an important aspect in the development of beta-blockers. This category includes compounds structurally related to this compound (Rzeszotarski et al., 1979).

Astrobiology

- Meteoritic Amino Acids : The study of 2-amino-2,3-dimethylpentanoic acid, structurally related to this compound, in meteorites suggests an asymmetric influence on organic chemical evolution before the origin of life, providing crucial insights into astrobiology and the origins of chirality (Cronin & Pizzarello, 1997).

Fungal Toxins

- Sphingosine Analogue Toxins in Fungi : The compound 2-Amino-14,16-dimethyloctadecan-3-ol, closely related to this compound, has been identified as a sphingosine analogue toxin in the fungal genus Fusarium. This discovery is significant in understanding the role of such compounds in fungal toxicity and their potential impact on agriculture and food safety (Uhlig et al., 2008).

Material Science

- Polymer Chemistry : Investigations into the copolymerization of styrene and amino-functionalized derivatives, like 1-(4-dimethylaminophenyl)-1-phenylethylene, provide insights into the sequence regulation in polymer chains. Such research is crucial for advancing materials science and engineering (Liu et al., 2017).

Supramolecular Chemistry

- Supramolecular Structures : Research on molecules like 3-(2-amino-6-chloropyrimidin-4-yl)-1,1-dimethylprop-2-yn-1-ol, related to this compound, contributes to the understanding of molecular interaction, hydrogen bonding, and supramolecular structures, relevant in fields like drug design and nanotechnology (Cheng et al., 2011).

Biochemical Labeling

- Biochemical Labeling Agents : Research on the synthesis of cluster molecules like Au11(CN)3[P-(C6H4CH2NH2)3]7 indicates their potential use in labeling biological macromolecules for electron microscopy, providing tools for biological and medical research (Yang & Frey, 1984).

Enantioselective Catalysis

- Enantioselective Reduction of β-Amino Ketones : The study of carbonyl reductase mutants for the enantioselective reduction of β-amino ketones shows the potential of biocatalysis in producing chiral intermediates for pharmaceuticals (Zhang et al., 2015).

Corrosion Inhibition

- Inhibitive Performance on Carbon Steel Corrosion : Tertiary amines, including those related to 1,3-di-amino-propan-2-ol, have been synthesized and studied for their effectiveness in inhibiting corrosion of carbon steel, highlighting their significance in materials protection (Gao et al., 2007).

Organic Synthesis

- Palladium-Catalyzed Carbonylation : Research into the palladium-catalyzed carbonylation of 1-(2-aminoaryl)-2-yn-1-ols, related to this compound, has applications in the synthesis of complex organic molecules, useful in pharmaceuticals and organic chemistry (Gabriele et al., 2008).

Flow Synthesis

- Flow Synthesis of β-Amino Alcohols : The use of epichlorohydrin in flow synthesis to develop libraries of β-amino alcohols, including derivatives of this compound, is crucial in the development of new pharmaceuticals (Cossar et al., 2018).

Spectroscopy

- Infrared and Electronic Spectroscopy : Studies on jet-cooled complexes of cis-1-amino-indan-2-ol with water, related to this compound, using laser-induced fluorescence and IR/UV double resonance spectroscopy provide insights into conformational isomerism and molecular interactions (Le Barbu-Debus et al., 2007).

Green Chemistry

- Synthesis of 2-Aminofurans : Research into the eco-friendly synthesis of 2-aminofurans using mild conditions and simple purification procedures contributes to the development of sustainable methods in organic synthesis (Shoji et al., 2017).

NMR Spectroscopy

- Chiral Solvating Agents : Thiourea derivatives of 2-[(1R)-1-aminoethyl]phenol, similar to this compound, are effective chiral solvating agents for enantiodiscrimination in NMR spectroscopy, crucial in pharmaceutical research (Recchimurzo et al., 2020).

Safety and Hazards

Eigenschaften

IUPAC Name |

1-amino-2,3-dimethylpentan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO/c1-4-6(2)7(3,9)5-8/h6,9H,4-5,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPBLCQCTOVOHME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C)(CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601300883 | |

| Record name | 2-Pentanol, 1-amino-2,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601300883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42328-58-5 | |

| Record name | 2-Pentanol, 1-amino-2,3-dimethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42328-58-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pentanol, 1-amino-2,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601300883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Bromo-4-chloro-5H-pyrrolo[3,2-D]pyrimidine](/img/structure/B1524932.png)

![4-(3-Bromopyrazolo[1,5-a]pyrimidin-6-yl)phenol](/img/structure/B1524936.png)

![(1R,3aS,6aR)-2-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B1524952.png)

![5-Bromoimidazo[1,5-a]pyridine](/img/structure/B1524953.png)